Product packaging for Benzonitrile, 3-chloro-, N-oxide(Cat. No.:CAS No. 13820-15-0)

Benzonitrile, 3-chloro-, N-oxide

Cat. No.: B14716220
CAS No.: 13820-15-0
M. Wt: 153.56 g/mol
InChI Key: FPJLSZJGGJAKCC-UHFFFAOYSA-N
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Description

Contextualization of Nitrile Oxides as Key 1,3-Dipoles in Organic Synthesis

Nitrile oxides are a prominent class of 1,3-dipoles, which are three-atom, four-electron systems that readily participate in [3+2] cycloaddition reactions. wikipedia.org This type of reaction, often referred to as the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings in a regio- and stereoselective manner. d-nb.infonih.gov The reaction typically involves a concerted pericyclic mechanism, although stepwise pathways have also been observed. wikipedia.org

The versatility of nitrile oxides in these cycloadditions allows for the synthesis of a wide array of heterocycles, such as isoxazoles and isoxazolines, which are valuable motifs in medicinal chemistry and materials science. wikipedia.orgd-nb.infonih.gov The general scheme for the in-situ generation of nitrile oxides often involves the dehydration of aldoximes or the dehydrohalogenation of hydroxamoyl halides. nih.gov

Specific Research Significance of Aryl Nitrile Oxides, Emphasizing Halogenated Derivatives

Aryl nitrile oxides, which feature a nitrile oxide group attached to an aromatic ring, are of particular importance due to their stability and reactivity, which can be fine-tuned by substituents on the aryl ring. nih.gov Halogenated derivatives, such as the chlorobenzonitrile oxides, are of special interest. The presence of a halogen atom, like chlorine, can significantly influence the electronic properties of the nitrile oxide through inductive and resonance effects.

For instance, a chlorine substituent can modulate the electrophilicity of the nitrile oxide, impacting its reactivity in cycloaddition reactions. Computational studies on substituted benzonitrile (B105546) N-oxides have shown that electron-withdrawing groups can affect the energy profile of these reactions. bibliotekanauki.pl While specific kinetic studies on the 3-chloro isomer are not extensively documented, research on related compounds, such as 4-chlorobenzonitrile (B146240) N-oxide, indicates that the halogen substituent plays a crucial role in the chemo- and regioselectivity of the cycloaddition process. bohrium.com The study of these halogenated derivatives provides valuable insights into the structure-reactivity relationships that govern 1,3-dipolar cycloadditions.

Overview of Academic Research Trajectories for Benzonitrile, 3-chloro-, N-oxide

While its isomer, 4-chlorobenzonitrile N-oxide, has been the subject of more focused computational and mechanistic studies, the research trajectory for this compound, can be inferred from the broader investigation of substituted aryl nitrile oxides. The primary route to this compound involves the oxidation of 3-chlorobenzaldoxime, which itself is derived from 3-chlorobenzaldehyde. wikipedia.org

The main area of academic interest for this compound, lies in its application as a 1,3-dipole in the synthesis of novel heterocyclic compounds. Researchers are exploring its reactions with various dipolarophiles to create libraries of molecules with potential biological activity. The meta-position of the chlorine atom is expected to impart distinct electronic and steric properties compared to its ortho- and para-substituted counterparts, potentially leading to unique reactivity and selectivity profiles in cycloaddition reactions. Future research is likely to focus on detailed kinetic and computational analyses to fully elucidate the mechanistic nuances of its reactions and to exploit its synthetic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO B14716220 Benzonitrile, 3-chloro-, N-oxide CAS No. 13820-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorobenzonitrile oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJLSZJGGJAKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C#[N+][O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445958
Record name Benzonitrile, 3-chloro-, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13820-15-0
Record name Benzonitrile, 3-chloro-, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzonitrile, 3 Chloro , N Oxide and Analogous Aryl Nitrile Oxides

Established Precursor Synthesis and Nitrile Oxide Generation

Synthesis of Hydroxamoyl Chlorides from Aldoximes

The primary route to obtaining aryl nitrile oxides begins with the corresponding aldoxime. acs.org For Benzonitrile (B105546), 3-chloro-, N-oxide, the precursor is 3-chlorobenzaldoxime. This aldoxime is then converted into a hydroxamoyl chloride, a more stable and isolable intermediate.

A common method for this transformation is the chlorination of the aldoxime. acs.orgnih.gov Reagents such as N-chlorosuccinimide (NCS) or even chlorine gas can be employed for this purpose. acs.org The reaction involves the substitution of the hydroxyl hydrogen of the oxime with a chlorine atom, yielding the corresponding hydroxamoyl chloride. This intermediate serves as a stable precursor that can be stored and later used for the in situ generation of the nitrile oxide. researchgate.net

In Situ Generation of Nitrile Oxides via Dehydrohalogenation

Nitrile oxides are highly reactive and prone to dimerization, making their isolation challenging. rsc.org Therefore, they are most often generated in situ for immediate use in subsequent reactions, such as 1,3-dipolar cycloadditions. researchgate.netrsc.org The most prevalent method for the in situ generation of nitrile oxides from hydroxamoyl chlorides is dehydrohalogenation. acs.org

This process involves treating the hydroxamoyl chloride with a base. nih.gov The base, typically a non-nucleophilic amine like triethylamine, abstracts a proton from the hydroxyl group and eliminates a chloride ion, leading to the formation of the nitrile oxide. The choice of base and reaction conditions is crucial to ensure efficient generation of the nitrile oxide while minimizing side reactions.

Alternative methods for the in situ generation of nitrile oxides from aldoximes have also been developed, including oxidation with reagents like sodium hypochlorite (B82951) or a combination of sodium chloride and Oxone. google.comnih.gov These methods bypass the need for isolating the hydroxamoyl chloride intermediate.

Table 1: Common Methods for Nitrile Oxide Generation

Precursor Reagent(s) Key Transformation Reference(s)
Aldoxime N-chlorosuccinimide (NCS), then a base Chlorination followed by dehydrohalogenation acs.org
Aldoxime Sodium hypochlorite Direct oxidation google.com
Aldoxime NaCl/Oxone Direct oxidation nih.gov

Challenges in the Isolation and Handling of Benzonitrile N-Oxides

The primary challenge in working with Benzonitrile, 3-chloro-, N-oxide and other nitrile oxides is their inherent instability. rsc.org These compounds are highly reactive 1,3-dipoles that readily undergo dimerization in the absence of a suitable trapping agent. rsc.org

The dimerization of nitrile oxides typically leads to the formation of furoxans (1,2,5-oxadiazole-2-oxides). rsc.orgrsc.org This process is believed to occur in a stepwise manner, involving the formation of a dinitrosoalkene intermediate with diradical character. nih.govacs.org The rate of dimerization is a significant factor that limits the ability to isolate and store nitrile oxides.

Due to this instability, nitrile oxides are almost always generated in situ for immediate consumption in the desired reaction. researchgate.net This approach minimizes the concentration of the free nitrile oxide at any given time, thereby reducing the rate of dimerization and favoring the intended reaction pathway.

Influence of Aromatic Substituents on Synthetic Feasibility and Stability

The nature of the substituents on the aromatic ring has a profound impact on the stability and reactivity of benzonitrile N-oxides. These effects can be broadly categorized as electronic and steric.

Electronic Effects:

Electron-donating groups at the para position tend to lower the energy barrier for certain rearrangement pathways, while those at the meta position can facilitate cyclization. uq.edu.au For instance, a dimethylamino group at the meta position has been shown to have a strong effect on facilitating cyclization. uq.edu.au

Steric Effects:

Bulky ortho substituents can significantly enhance the stability of benzonitrile N-oxides by sterically hindering the dimerization process. acs.org For example, 2,4,6-trimethylbenzonitrile (B1295322) oxide is a stable crystalline solid. google.com This steric hindrance makes it more feasible to isolate and handle these derivatives.

Table 2: Influence of Substituents on Benzonitrile N-Oxide Stability

Substituent Position Substituent Type Effect on Stability Reference(s)
Ortho Bulky alkyl groups Increases stability via steric hindrance google.comacs.org
Meta Electron-donating groups Can facilitate cyclization pathways uq.edu.au
Para Electron-donating groups Can lower the barrier for rearrangement uq.edu.au
General Aromatic ring Increased stability compared to aliphatic nitrile oxides nih.govacs.org

Reactivity and Reaction Mechanisms of Benzonitrile, 3 Chloro , N Oxide

1,3-Dipolar Cycloaddition Reactions (32CA)

The quintessential reaction of nitrile oxides, including 3-chlorobenzonitrile (B1581422) N-oxide, is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. wikipedia.org This reaction involves the concerted addition of the three-atom nitrile oxide moiety (C-N-O) across a two-atom dipolarophile (e.g., an alkene or alkyne π-system) to form a five-membered ring. wikipedia.orgresearchgate.net

Fundamental Principles and Scope of Nitrile Oxide Cycloadditions

Nitrile oxides (R-C≡N⁺-O⁻) are classified as propargyl-allenyl type 1,3-dipoles. Their electronic structure is best described as a hybrid of resonance forms, which confers a linear geometry and zwitterionic character. acs.org The cycloaddition is a pericyclic process that typically proceeds through a concerted, though often asynchronous, mechanism. rsc.org The stereospecificity of the reaction is a key feature, with the stereochemistry of the dipolarophile being retained in the cycloadduct. wikipedia.org

The scope of nitrile oxide cycloadditions is vast, encompassing a wide range of dipolarophiles. researchgate.net These reactions are of considerable synthetic importance as they provide direct routes to 2-isoxazolines, isoxazoles, and other valuable heterocyclic systems which are scaffolds in numerous biologically active compounds. nih.govnih.govchem-station.com The reactivity and regioselectivity of the cycloaddition are governed by both steric and electronic factors, which can be understood and predicted using Frontier Molecular Orbital (FMO) theory. mdpi.com Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Reactivity with Diverse Dipolarophiles

The versatility of 3-chlorobenzonitrile N-oxide analogues is demonstrated by their reactivity towards a wide array of π-systems, including carbon-carbon and carbon-heteroatom multiple bonds.

The most common dipolarophiles for nitrile oxides are alkenes and alkynes. The reaction of a nitrile oxide with an alkene yields a Δ²-isoxazoline, while reaction with an alkyne produces a fully aromatic isoxazole (B147169). researchgate.netchem-station.comyoutube.com These reactions generally proceed with high regioselectivity, where the oxygen atom of the nitrile oxide attaches to the more substituted carbon of the double or triple bond. beilstein-journals.org This outcome is consistent with FMO theory predictions for reactions between aryl nitrile oxides and typical alkenes. mdpi.com For instance, the cycloaddition of aryl nitrile oxides to monosubstituted alkenes consistently yields 3-aryl-5-substituted-isoxazolines. researchgate.net

The reaction conditions for these cycloadditions are often mild, with the nitrile oxide typically being generated in situ from the corresponding hydroxamoyl chloride or aldoxime to avoid its rapid dimerization into a furoxan (1,2,5-oxadiazole-2-oxide). researchgate.nettandfonline.com

Table 1: Representative Cycloadditions of Aryl Nitrile Oxides with Alkenes and Alkynes

Nitrile Oxide Precursor Dipolarophile Product Type Reference
4-Pinacolatoboron benzaldoxime Styrene Isoxazoline (B3343090) beilstein-journals.org
Aryl hydroxamoyl chlorides 3-Hydroxy-but-1-ene Isoxazoline researchgate.net
Various aldoximes Phenylacetylene Isoxazole tandfonline.com
Benzaldoxime Styrene Isoxazoline organic-chemistry.org

Benzonitrile (B105546), 3-chloro-, N-oxide and its analogues also react with dipolarophiles containing carbon-heteroatom multiple bonds. The reaction of benzonitrile N-oxide with the C=N bond of benzylideneanilines provides a direct route to 1,2,4-oxadiazoline derivatives. Molecular Electron Density Theory (MEDT) studies on these reactions indicate a zw-type (zwitterionic) mechanism, with the reaction rate being influenced by substituents on the benzylideneaniline (B1666777) rings.

The reaction with o-quinoid structures represents another important facet of nitrile oxide reactivity. Studies on the reaction of benzonitrile oxide and its chloro-substituted derivatives with compounds like phenanthrenequinone (B147406) and other o-quinones have been reported. researchgate.net These reactions lead to 1:1 adducts, forming complex polycyclic systems containing a fused dioxazole ring system. researchgate.netacs.org For example, o-chloro-benzonitrile oxide reacts with phenanthrenequinone to yield a specific adduct. researchgate.net This reactivity highlights the ability of nitrile oxides to engage with less common, electron-deficient dipolarophiles.

The reactivity of nitrile oxides is significantly influenced by the electronic nature of the dipolarophile. Activated dipolarophiles, often possessing both electron-donating and electron-withdrawing groups, can exhibit unique selectivity.

A notable example is the reaction of 4-chlorobenzonitrile (B146240) N-oxide with β-aminocinnamonitrile. This "push-pull" alkene contains both a C=C double bond and a C≡N triple bond. Interestingly, the reaction shows high chemoselectivity, with the nitrile oxide preferentially reacting with the nitrile group to form a 3-aryl-5-(β-aminostyryl)-1,2,4-oxadiazole as the major product. This outcome is contrary to the usual preference for reaction with C=C bonds. MEDT studies suggest this selectivity is driven by a polar, zwitterionic-type mechanism, which is favored by an intramolecular hydrogen bond between the amino group of the dipolarophile and the oxygen of the nitrile oxide in the transition state.

Another example involves the highly electrophilic dipolarophile 3,3,3-trichloro-1-nitroprop-1-ene. Experimental and theoretical studies on its reaction with aryl-substituted nitrile oxides show a regioselective [3+2] cycloaddition. nih.gov These reactions are classified as zw-type with forward electron density flux, meaning the nitrile oxide acts as the nucleophile. The reaction proceeds via a two-stage, one-step mechanism to yield isoxazolines with high regioselectivity. nih.gov The reactivity in this series is correlated with the nucleophilicity of the nitrile oxide, with electron-donating substituents on the aryl ring accelerating the reaction. nih.gov

Table 2: Reactivity of Aryl Nitrile Oxides with Activated Dipolarophiles

Nitrile Oxide Dipolarophile Major Product Scaffold Key Finding Reference
4-Chlorobenzonitrile N-oxide β-Aminocinnamonitrile 1,2,4-Oxadiazole High chemoselectivity for C≡N over C=C bond

Formation of Key Heterocyclic Scaffolds

The primary synthetic utility of 1,3-dipolar cycloadditions involving 3-chlorobenzonitrile N-oxide and its relatives is the construction of five-membered heterocyclic rings, which are prevalent in medicinal chemistry and materials science.

Isoxazoles and Isoxazolines : As detailed above, these are the most common products, arising from cycloadditions with alkynes and alkenes, respectively. nih.govtandfonline.commdpi.com Isoxazolines are stable intermediates that can be further transformed, for example, by reductive cleavage of the N-O bond to yield β-hydroxy ketones or γ-amino alcohols. wikipedia.org Isoxazoles are aromatic and thus generally more stable. youtube.com

1,2,4-Oxadiazoles and 1,2,4-Oxadiazolines : These heterocycles are formed when nitrile oxides react with nitriles (C≡N) or imines (C=N), respectively. nih.gov The reaction with nitriles often requires activation, either of the nitrile itself or through catalysis, as the C≡N triple bond is generally a less reactive dipolarophile than a C=C double bond. researchgate.netnih.gov The formation of 1,2,4-oxadiazolines from benzylideneanilines and 1,2,4-oxadiazoles from β-aminocinnamonitrile are prime examples of this pathway.

The ability to generate such a diversity of heterocyclic structures from a single class of precursor, governed by the choice of the dipolarophilic reaction partner, underscores the synthetic power of nitrile oxide cycloaddition chemistry.

Regioselectivity and Stereoselectivity in Cycloadditions Involving Aryl Nitrile Oxides

The outcome of 1,3-dipolar cycloadditions involving aryl nitrile oxides is governed by a combination of electronic and steric factors, which determine the regioselectivity and stereoselectivity of the reaction.

The regioselectivity of the cycloaddition between an aryl nitrile oxide and a dipolarophile is often explained by Frontier Molecular Orbital (FMO) theory. mdpi.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the orientation of the addition. For many reactions involving alkenes, the dominant interaction is between the LUMO of the nitrile oxide and the HOMO of the dipolarophile. mdpi.com

Steric effects also play a crucial role, particularly with substituted alkenes and alkynes. nih.gov The bulky groups on both the nitrile oxide and the dipolarophile will tend to orient themselves to minimize steric hindrance in the transition state, influencing the regiochemical outcome. nih.gov For example, the reaction of benzonitrile oxides with tertiary cinnamides shows an unusual regioselectivity that is attributed to steric interactions in the transition state. nih.gov Computational studies have been employed to model these steric effects and predict the stereoselectivity of cycloadditions to chiral alkenes. acs.org

The nature and position of substituents on the dipolarophile significantly impact both the rate and the selectivity of the cycloaddition reaction. Electron-donating or electron-withdrawing groups on the dipolarophile can alter its HOMO and LUMO energy levels, thereby influencing the FMO interactions with the nitrile oxide. uss.cl

Studies have shown that reactions of benzonitrile oxides with electron-rich ethylenes are highly regioselective, while reactions with electron-deficient ethylenes can lead to a mixture of regioisomers. uss.clresearchgate.net This difference in reactivity highlights the delicate balance of electronic effects in determining the reaction pathway. Furthermore, the presence of specific functional groups on the dipolarophile can lead to unexpected regioselectivity. For instance, the cycloaddition of nitrile oxides to tertiary crotonamides exhibits a reversal of regioselectivity compared to similar reactions with methyl crotonate, an effect attributed to steric factors. nih.gov The presence of a boronic ester group on an alkenyl dipolarophile also directs the regioselectivity of the cycloaddition. dongguk.edu

Table 2: Influence of Dipolarophile Substituents on Cycloaddition with Aryl Nitrile Oxides

Dipolarophile Substituent Effect on Reactivity/Selectivity Example
Electron-donating groups Generally increase the rate of reaction with electron-poor nitrile oxides. Reactions with electron-rich ethylenes are highly regioselective. uss.clresearchgate.net
Electron-withdrawing groups Can lead to mixtures of regioisomers. Reactions with electron-deficient ethylenes may yield both 4- and 5-isoxazolines. uss.clresearchgate.net
Bulky steric groups Can reverse the expected regioselectivity. Tertiary cinnamides and crotonamides show unusual regioselectivity due to steric hindrance. nih.gov
Chiral auxiliaries Can induce high diastereoselectivity. Cycloadditions to chiral homoallylic alcohols can be highly diastereoselective. nih.gov

Mechanistic Pathways of 1,3-Dipolar Cycloadditions

The mechanism of 1,3-dipolar cycloadditions has been a subject of extensive theoretical and experimental investigation.

While initially considered to be concerted pericyclic reactions, it is now widely accepted that many 1,3-dipolar cycloadditions proceed through a concerted but asynchronous transition state. rsc.orgrsc.org This means that while the two new sigma bonds are formed in a single step, the bond formation does not occur to the same extent at the same time in the transition state. rsc.org

Computational studies, often using Density Functional Theory (DFT), have provided significant insights into the nature of these transition states. nih.govscielo.br These studies analyze the geometries and energies of the transition structures, revealing the asynchronous nature of bond formation. scielo.br For example, a computational study of the cycloaddition between benzonitrile oxide and vinylacetic acid showed that the transition state is more similar to the product due to the significant distortion required in the nitrile oxide structure. scielo.br The degree of asynchronicity can be influenced by the substituents on both the dipole and the dipolarophile, as well as by the polarity of the solvent. d-nb.infonih.gov In some cases, particularly with highly polarized reactants, the transition state may have significant zwitterionic character. d-nb.info

Role of Zwitterionic Intermediates

The reactivity of nitrile oxides, including 3-chlorobenzonitrile, N-oxide, can be understood through the concept of zwitterionic intermediates, particularly in the context of [3+2] cycloaddition reactions. nih.gov A Molecular Electron Density Theory (MEDT) study of 4-chlorobenzonitrile oxide (a close structural analog) characterized its [3+2] cycloaddition (32CA) reaction as a "zwitterionic type (zw-type)". d-nb.infobohrium.comresearchgate.net This classification arises from the electronic structure of the nitrile oxide itself, which is considered a zwitterionic three-atom component (TAC). d-nb.infobohrium.com

The zwitterionic nature of the reaction pathway means it does not proceed through pseudoradical or carbenoid centers, which can lead to a higher activation energy barrier. d-nb.info This barrier is overcome by favorable electrophilic-nucleophilic interactions between the reactants. d-nb.info For instance, in the reaction of 4-chlorobenzonitrile oxide with β-aminocinnamonitrile, the nitrile oxide acts as a strong electrophile and a moderate nucleophile. d-nb.infobohrium.com The global electron density transfer at the transition state structure is significant (greater than 0.14 e), indicating a polar character for the reaction. researchgate.net The presence of zwitterionic intermediates can sometimes be inferred by the formation of acyclic adducts alongside the expected cyclic products, suggesting a stepwise mechanism. nih.gov In some cases, these intermediates can be trapped through 1,4-dipolar cycloadditions. rsc.org

Competing Reaction Pathways (e.g., Oxime Formation)

While nitrile oxides are valuable for cycloaddition and dimerization reactions, they can also participate in competing reaction pathways. One notable side reaction is the formation of oximes. rsc.org An oxime is an organic compound with the general formula RR'C=N−OH, typically formed from the reaction of hydroxylamine (B1172632) with an aldehyde or a ketone. wikipedia.orgkhanacademy.org

In the context of nitrile oxide chemistry, competing oxime formation has been observed. For example, the reaction between p-chlorobenzonitrile N-oxide and arylacetylenes yields not only the expected 3,5-diarylisoxazoles but also isomeric acetylenic oximes. rsc.org Kinetic studies have demonstrated that the acetylenic oxime is not a precursor to the isoxazole, confirming that its formation is a distinct and competing reaction pathway. rsc.org The formation of oximes from nitrile oxides represents a diversion from the more common dimerization or cycloaddition routes and can influence the yield of the desired heterocyclic products.

Dimerization Processes of Benzonitrile N-Oxides

A characteristic reaction of benzonitrile N-oxides, especially in the absence of a dipolarophile, is dimerization. These processes are highly dependent on reaction conditions and can lead to several distinct heterocyclic products. nsf.govacs.org

Pathways to Furoxans, Dioxadiazines, and Oxadiazole N-Oxides

Benzonitrile N-oxides can dimerize via at least three different pathways, yielding furoxans, dioxadiazines, or oxadiazole N-oxides, depending on the conditions. acs.org

Furoxans (1,2,5-Oxadiazole-2-oxides): This is the most common dimerization pathway and typically occurs spontaneously when a nitrile oxide is generated or stored in the absence of an added catalyst. acs.orgnih.gov The reaction involves the [3+2] cycloaddition of two nitrile oxide molecules. nih.govacs.org Density functional theory (DFT) calculations indicate this is the favored dimerization process. rsc.org

1,4,2,5-Dioxadiazines: The formation of these dimers, specifically 3,6-diaryl-1,4,2,5-dioxadiazines, is favored in the presence of a pyridine (B92270) catalyst in a solvent like ethanol. rsc.org This pathway represents a [3+3] cyclodimerisation. rsc.org

1,2,4-Oxadiazole-4-oxides: This class of dimer is formed when the reaction is conducted in the presence of tertiary amines such as triethylamine. acs.org

These competing dimerization pathways highlight the sensitivity of nitrile oxide reactivity to the chemical environment.

Kinetic and Mechanistic Insights into Dimerization Rates and Selectivity

The rate of dimerization of benzonitrile N-oxides to form furoxans (also known as furazan (B8792606) N-oxides) has been studied for various substituted derivatives. rsc.org

Kinetic Data: The reaction rates follow a Hammett-type relationship with a positive ρ value of +0.86, indicating that electron-withdrawing substituents accelerate the reaction. rsc.org The observed order of reaction rates for substituted benzonitrile N-oxides is: m-Cl > p-Cl > H > p-Me > p-OMe. rsc.org This places 3-chlorobenzonitrile N-oxide among the more reactive derivatives in this series. The activation parameters for these dimerizations are characterized by a significantly negative entropy of activation (around –20 e.u.), suggesting a highly ordered transition state. rsc.org

Mechanistic Insights: DFT calculations on the dimerization of para-chlorobenzonitrile oxide suggest that furoxan formation is not a one-step concerted process. Instead, it is proposed to be a stepwise reaction proceeding through a dinitrosoalkene intermediate that possesses considerable diradical character. nih.govacs.org The rate-determining step in this mechanism is the initial C-C bond formation between the two nitrile oxide molecules. nih.govacs.org The relative slowness of dimerization for aromatic nitrile oxides compared to aliphatic ones is attributed to the interruption of conjugation between the aryl group and the nitrile oxide moiety during this C-C bond formation step. nih.gov

Kinetic and Mechanistic Data for Benzonitrile N-Oxide Dimerization
ParameterFindingReference
Substituent EffectRate increases with electron-withdrawing groups. Order: m-Cl > p-Cl > H > p-Me > p-OMe. rsc.org
Hammett Value (ρ)+0.86 rsc.org
Activation Entropy (ΔS‡)Approximately –20 e.u. rsc.org
Proposed MechanismStepwise via dinitrosoalkene diradical intermediate. nih.govacs.org
Rate-Determining StepC-C bond formation. nih.govacs.org

Solid-State Dimerization Phenomena

Research has been conducted to determine if the dimerization reactions that occur in solution also proceed in the solid state. acs.org The primary question is whether the molecular packing arrangement within the crystal structure of a parent nitrile oxide influences the dimerization pathway and the resulting product. acs.org Studies involving the solid-state behavior of various benzonitrile oxides and their dimers have included polymorphism studies to explore this structure-reactivity relationship. acs.org For example, X-ray analysis of bis(2,6-dichlorophenyl)furoxan revealed a solid-state phase transformation upon heating, indicating that crystalline structure can indeed change under thermal conditions, which could potentially influence reactivity. acs.org These investigations aim to understand how readily nitrile oxides dimerize in the solid state and if different polymorphs of the same nitrile oxide could yield different dimers. acs.org

Influence of Solvent Polarity and Catalysts on Dimerization Pathways

The course of nitrile oxide dimerization is significantly influenced by both the solvent and the presence of catalysts.

Solvent Polarity: The rate of spontaneous dimerization to furoxans is only slightly affected by the solvent. rsc.org The reaction is fastest in the non-polar solvent carbon tetrachloride, by a factor of up to ten compared to more polar or better solvating media like chlorinated hydrocarbons, alcohols, dioxane, and acetonitrile. rsc.org This suggests that a highly polar transition state is not involved in the spontaneous dimerization pathway. In contrast, for related [3+2] cycloaddition reactions, increasing solvent polarity from benzene (B151609) to methanol (B129727) can increase the activation enthalpy, slowing the reaction. d-nb.inforesearchgate.net

Catalysts: Catalysts play a decisive role in directing the dimerization pathway away from furoxan formation. acs.org

Pyridine: The presence of pyridine catalyzes the formation of 3,6-diaryl-1,4,2,5-dioxadiazines. rsc.org The reaction is first-order in the nucleophile (pyridine) and second-order in the nitrile oxide, suggesting a mechanism where an adduct between the nitrile oxide and pyridine reacts with a second molecule of nitrile oxide. rsc.org

Tertiary Amines (e.g., Triethylamine): These bases catalyze the formation of 1,2,4-oxadiazole-N-oxides. acs.org

Uncatalyzed Reaction: In the absence of these catalysts, the default pathway is the formation of furoxans, and this rate is not affected by tertiary amines. acs.orgrsc.org

Effect of Conditions on Dimerization Product of Benzonitrile N-Oxides
ConditionDimer ProductReference
Absence of CatalystFuroxan (1,2,5-Oxadiazole-2-oxide) acs.org
Pyridine Catalyst1,4,2,5-Dioxadiazine rsc.org
Triethylamine Catalyst1,2,4-Oxadiazole-4-oxide acs.org

Computational and Theoretical Investigations of Benzonitrile, 3 Chloro , N Oxide Reactivity

Molecular Electron Density Theory (MEDT) Applications

MEDT has proven to be a powerful framework for understanding the reactivity of Benzonitrile (B105546), 3-chloro-, N-oxide. This theory focuses on the role of the electron density in determining the course of a chemical reaction.

Elucidation of Reaction Mechanisms and Transition State Characterization

Computational studies employing MEDT have been instrumental in elucidating the mechanisms of cycloaddition reactions involving nitrile oxides. For instance, in the context of [3+2] cycloaddition (32CA) reactions, MEDT analysis has shown that these reactions can proceed through different mechanistic pathways, including one-step or stepwise processes. nih.govnih.gov The nature of the reactants and the reaction conditions often dictate the preferred pathway.

The characterization of transition states (TSs) is a cornerstone of these investigations. For the 32CA reaction of 4-chlorobenzonitrile (B146240) oxide (a related compound) with β-aminocinnamonitrile, MEDT studies at the MPWB1K/6-311G(d,p) computational level have identified the transition state structures. researchgate.net These calculations reveal that the reaction proceeds through a non-concerted, two-stage, one-step mechanism. researchgate.net The analysis of the transition states provides crucial information about the geometry and electronic structure at the point of highest energy along the reaction coordinate, thereby offering a detailed picture of the bond-forming and bond-breaking processes.

Analysis of Regioselectivity and Stereoselectivity

One of the key successes of MEDT has been in explaining and predicting the regioselectivity and stereoselectivity of cycloaddition reactions involving nitrile oxides. nih.govgrowingscience.comindexcopernicus.com In the case of the reaction between 4-chlorobenzonitrile oxide and β-aminocinnamonitrile, MEDT calculations have successfully predicted the complete chemo- and regioselectivity observed. researchgate.net The formation of 3-aryl-5-(β-aminostyryl)-1,2,4-oxadiazole was identified as the energetically favored product. researchgate.net

This predictive power stems from the analysis of the electron density distribution in the reactants and along the reaction pathway. By examining the nucleophilic and electrophilic sites of the reacting molecules, MEDT can determine the most favorable orientation for the cycloaddition, thus explaining the observed regiochemistry. growingscience.comnih.gov

Quantification of Substituent Effects on Reactivity and Selectivity

The electronic nature of substituents on the benzonitrile N-oxide ring can significantly influence the reactivity and selectivity of the cycloaddition. MEDT provides a quantitative framework to understand these substituent effects. The theory utilizes conceptual DFT indices such as the electrophilicity (ω) and nucleophilicity (N) indices to characterize the electron-accepting and electron-donating capabilities of the reactants.

For example, the presence of an electron-withdrawing chlorine atom at the meta position of the benzene (B151609) ring in Benzonitrile, 3-chloro-, N-oxide is expected to influence its electrophilic character. While specific studies on the 3-chloro isomer are less common in the provided results, the principles of MEDT allow for the prediction that this substituent will impact the global electron density transfer (GEDT) during the reaction. In the related 4-chlorobenzonitrile oxide, the polar character of the reaction is suggested by a GEDT value higher than 0.14 e at the most favorable transition state. researchgate.net This indicates a significant flow of electron density from the nucleophile to the electrophile, a process that is modulated by the substituents on both reacting species.

Density Functional Theory (DFT) Methodologies

DFT has become the workhorse of computational organic chemistry, providing a good balance between accuracy and computational cost for studying the reactivity of molecules like this compound.

Selection of Computational Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A variety of functionals and basis sets have been employed in the study of nitrile oxide cycloadditions.

For instance, in the study of the [3+2] cycloaddition of 4-chlorobenzonitrile oxide, the MPWB1K functional with the 6-311G(d,p) basis set was utilized. researchgate.net In other studies involving similar reactions, the ωB97XD functional combined with the 6-311+G(d) basis set has been used. nih.gov The B3LYP functional with the 6-31G(d) basis set is another commonly employed combination for studying such reactions. rsc.org The choice of functional and basis set is critical for obtaining reliable energetic and geometric parameters.

Table 1: Examples of DFT Functionals and Basis Sets Used in Nitrile Oxide Reactivity Studies

Study FocusFunctionalBasis SetReference
[3+2] Cycloaddition of 4-chlorobenzonitrile oxideMPWB1K6-311G(d,p) researchgate.net
[3+2] Cycloaddition of arylonitrile N-oxidesωB97XD6-311+G(d) (PCM) nih.gov
Copper(I) catalyzed azide-alkyne cycloadditionB3LYP6-31G(d) (LANL2DZ for Cu) rsc.org

Potential Energy Surface (PES) Analysis and Energetic Profiles

DFT calculations are used to map out the potential energy surface (PES) for a given reaction. This involves locating the stationary points, including reactants, products, intermediates, and transition states, and calculating their relative energies. The resulting energetic profile provides a quantitative understanding of the reaction's feasibility and kinetics.

For the reaction of 4-chlorobenzonitrile oxide with β-aminocinnamonitrile, the activation enthalpy was calculated to be 11.8 kcal/mol in the gas phase, 14.2 kcal/mol in benzene, and 16.6 kcal/mol in methanol (B129727). researchgate.net These values, derived from the PES, offer insight into the reaction kinetics under different solvent conditions. The analysis of the PES confirms that the formation of the cycloadduct is an exothermic and irreversible process. researchgate.net

Table 2: Calculated Relative Enthalpies for the Reaction of 4-Chlorobenzonitrile Oxide with β-Aminocinnamonitrile in Benzene

SpeciesRelative Enthalpy (kcal/mol)
Reactants0.0
Transition State14.2
Cycloadduct-

Note: The relative enthalpy of the cycloadduct was not explicitly stated in the provided text, but the reaction is described as exothermic. researchgate.net

Conceptual Density Functional Theory (CDFT) Indices

Conceptual Density Functional Theory (CDFT) serves as a powerful framework for quantifying and predicting the chemical reactivity of molecules based on their intrinsic electronic properties. mdpi.comnih.gov Through a variety of calculated descriptors, CDFT provides a theoretical basis for understanding how a molecule will interact with other species, defining its tendencies to accept or donate electrons both as a whole and at specific atomic sites. mdpi.com

Beyond the global properties, local reactivity indices pinpoint the specific atoms within the molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.net In the case of benzonitrile N-oxide, the most nucleophilic center is located at the oxygen atom, with a local nucleophilicity index (NO) of 1.48 eV. researchgate.net Conversely, the carbon atom of the nitrile oxide functional group is identified as the most electrophilic center, with a local electrophilicity index (ωC3) of 0.92 eV. researchgate.net This information is crucial for predicting the regioselectivity of its reactions. uss.cldocumentsdelivered.com

Table 1: Conceptual DFT Global Reactivity Indices (in eV) for Benzonitrile N-oxide and 4-Chlorobenzonitrile oxide Calculations performed at the B3LYP/6-31G(d) level of theory.

CompoundElectronic Chemical Potential (μ)Chemical Hardness (η)Global Electrophilicity (ω)Global Nucleophilicity (N)Source
Benzonitrile N-oxide-3.835.051.462.78 mdpi.com
4-Chlorobenzonitrile oxide-4.034.881.662.65 d-nb.info

The electronic chemical potential (μ) and chemical hardness (η) are core parameters in CDFT that underpin other reactivity indices. iitm.ac.inarxiv.org The electronic chemical potential, which is the negative of electronegativity, indicates the tendency of electron density to escape from the system. mdpi.com The chemical hardness measures the resistance of a molecule to change its electron distribution. arxiv.org

For benzonitrile N-oxide, the electronic chemical potential (μ) has been calculated to be -3.83 eV. mdpi.com The negative value signifies that the system is stable and will not spontaneously lose electrons. The chemical hardness (η) for this molecule is reported as 5.05 eV. mdpi.com In comparison, the introduction of a chlorine substituent in 4-chlorobenzonitrile oxide results in a slightly lower (more negative) chemical potential of -4.03 eV, suggesting a greater electron-accepting capability. d-nb.info Generally, for most elements, chemical hardness tends to decrease with increasing pressure, indicating a higher reactivity. arxiv.org

Quantum Chemical Topology and Electron Density Analysis

Methods based on the topological analysis of electron density provide a rigorous and quantitative description of chemical bonding and molecular structure. wikipedia.orgwiley-vch.de By examining the features of the electron density (ρ(r)) and related scalar fields, it is possible to partition a molecule into atomic basins and characterize the nature of the interactions between them. wikipedia.org

The Electron Localization Function (ELF) is a powerful tool for visualizing and understanding chemical bonding in a way that aligns with classical Lewis structures. jussieu.frcanterbury.ac.uk It maps regions of space where electron pairs are likely to be found, such as core shells, covalent bonds, and lone pairs. jussieu.fr

An ELF topological analysis of benzonitrile N-oxide reveals a zwitterionic electronic structure. bibliotekanauki.plresearchgate.net The analysis of its basin attractor positions shows that the O1 oxygen atom is negatively charged, while the N2 nitrogen and C3 carbon atoms are positively charged. bibliotekanauki.pl This study also highlights the presence of non-bonding electron density at the nitrogen atom and the formation of a pseudoradical center at the carbon atom of the nitrile oxide group. bibliotekanauki.plicm.edu.pl This electronic configuration is characteristic of 1,3-dipoles and is fundamental to their reactivity in cycloaddition reactions. bibliotekanauki.pl A similar ELF analysis has been performed on 4-chlorobenzonitrile oxide to understand its electronic structure. d-nb.info

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines atoms and the bonds between them based on the topology of the electron density. wikipedia.orgmuni.cz The theory identifies critical points in the electron density where the gradient is zero. muni.czsciencearchives.org The presence of a bond critical point (BCP) between two nuclei is a necessary and sufficient condition for the existence of a chemical bond between those atoms. muni.czsciencearchives.org

In the context of benzonitrile N-oxide's reactivity, QTAIM has been applied to analyze the electronic structure of the transition states in its [3+2] cycloaddition reactions. bibliotekanauki.pl These analyses are crucial for understanding the mechanism of bond formation. Notably, the topological analysis of the electron density and the atoms-in-molecules (AIM) parameters reveal that for certain reactions, there is no covalent bond formation at the early stages of the transition state. bibliotekanauki.plicm.edu.pl

The Global Electron Density Transfer (GEDT) measures the net flow of electrons from the nucleophile to the electrophile in a reaction. mdpi.com It is a key indicator of the polar character of a reaction. nih.gov A significant GEDT value at the transition state suggests a polar mechanism, which can influence the reaction rate and selectivity. nih.gov

Computational studies on the [3+2] cycloaddition reactions of benzonitrile N-oxide and its derivatives consistently utilize GEDT analysis to assess the polar nature of these processes. mdpi.combibliotekanauki.pl For the reaction of 4-chlorobenzonitrile oxide, the GEDT at the most favorable transition state structure was found to be greater than 0.14 e, confirming the polar character of the reaction. d-nb.inforesearchgate.net The magnitude of the GEDT has been shown to correlate with the activation energy of polar reactions; a higher GEDT at the transition state generally leads to a lower activation barrier and a faster reaction. nih.gov This analysis confirms that the flux of electron density in these reactions is a critical factor governing their feasibility and outcomes. mdpi.com

Non-Covalent Interaction (NCI) Analysis

Computational studies focusing specifically on the Non-Covalent Interaction (NCI) analysis of This compound are not extensively detailed in the available scientific literature. NCI analysis is a powerful computational chemical method used to visualize and understand weak, non-covalent interactions within and between molecules. These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsion, play a crucial role in determining the structure, stability, and reactivity of chemical systems.

In the context of reaction mechanisms, NCI analysis can provide significant insights into the transition state geometries and the factors that govern selectivity. By mapping the non-covalent interactions, researchers can identify subtle forces that may favor one reaction pathway over another. For instance, in cycloaddition reactions, weak hydrogen bonds or other non-covalent forces can pre-organize the reactants in the transition state, thus influencing the regio- and stereoselectivity of the product.

While detailed NCI analyses have been conducted for other substituted benzonitrile oxides to elucidate their reaction mechanisms, similar in-depth investigations for the 3-chloro isomer are not prominently reported. These studies on related compounds demonstrate the utility of NCI plots in identifying key stabilizing or destabilizing interactions that are not apparent from the covalent bonding changes alone. The analysis typically involves calculating the electron density and its derivatives to reveal regions of attractive and repulsive interactions.

Without specific studies on This compound , a detailed discussion of its non-covalent interaction profile remains speculative. Future computational work would be necessary to map the NCI regions for this specific isomer and to understand how the 3-chloro substitution pattern influences its interaction with other molecules in chemical reactions.

Frontier Molecular Orbital (FMO) Theory in Cycloaddition Predictions

According to FMO theory, a chemical reaction is most likely to occur between sites on molecules where the interaction between the HOMO of one molecule and the LUMO of the other is maximized. imperial.ac.uk The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical factor in determining the reactivity; a smaller gap generally corresponds to a more facile reaction. researchgate.net

In the context of [3+2] cycloaddition reactions involving nitrile oxides, FMO theory is instrumental in predicting the regioselectivity of the addition to an alkene or alkyne (the dipolarophile). The relative energies of the HOMO and LUMO of the nitrile oxide and the dipolarophile, as well as the magnitudes of the orbital coefficients on the interacting atoms, determine which of the possible regioisomeric products will be favored. researchgate.net

For This compound , a comprehensive FMO analysis would involve calculating the energies and orbital coefficients of its HOMO and LUMO. This data would then be compared with the corresponding frontier orbitals of a given dipolarophile to predict the most likely cycloaddition pathway. However, specific values for the HOMO and LUMO energies and detailed orbital coefficient analyses for This compound are not provided in the accessible literature. While general principles of FMO theory are well-established for nitrile oxides, the specific quantitative data for the 3-chloro isomer is needed for precise predictions of its reactivity in cycloaddition reactions.

Structural Characterization and Advanced Spectroscopic Analysis in Research Context

X-ray Crystallography of Benzonitrile (B105546) N-Oxides and Derivatives

X-ray crystallography has been instrumental in defining the molecular and supramolecular characteristics of benzonitrile N-oxides. Although a crystal structure for 3-chlorobenzonitrile (B1581422) N-oxide itself is not prominently reported, detailed studies on closely related halogenated derivatives, such as 3-bromobenzonitrile (B1265711) oxide and 4-chlorobenzonitrile (B146240) oxide, offer a clear and transferable understanding of its structural properties. iucr.org Benzonitrile oxides are known for their high reactivity, readily dimerizing unless significant steric hindrance is present at the positions ortho to the nitrile oxide group. iucr.org This reactivity has made obtaining crystalline samples for analysis a challenge.

The nitrile oxide group (–C≡N–O) is a defining feature, and its geometry is highly sensitive to the substitution pattern on the benzene (B151609) ring. iucr.org In sterically unhindered derivatives like 4-chlorobenzonitrile oxide, the C-C≡N-O moiety is nearly perfectly linear, with a C-C≡N angle of 179.5(2)°. iucr.org However, the presence of substituents, particularly at the ortho positions, introduces steric strain that forces the group to bend. rsc.org

In more hindered benzonitrile oxides, this bending can be significant. For instance, in 3-bromobenzonitrile oxide, a close analogue to the title compound, the C-C≡N angle is 171.5(2)°, showing a substantial deviation from linearity. iucr.org This bending primarily occurs at the C(ring)–C≡N angle rather than the C≡N–O angle. rsc.org This geometric flexibility is a key characteristic of the nitrile oxide functional group in the solid state.

Table 1: Intramolecular Geometry of Halogenated Benzonitrile N-Oxide Derivatives

Compound C(ring)–C≡N Angle (°) C≡N–O Angle (°) Linearity Deviation
4-chlorobenzonitrile oxide 179.5(2) ~180 Minimal
3-bromobenzonitrile oxide 171.5(2) ~180 Significant

| 2,6-dichlorobenzonitrile oxide | 171.5(2) | ~180 | Significant |

Data sourced from studies on halogenated benzonitrile oxides as models for 3-chlorobenzonitrile N-oxide. iucr.org

The arrangement of molecules in the crystal lattice, or molecular packing, is governed by a network of intermolecular interactions. In halogenated benzonitrile oxides, these interactions play a crucial role in stabilizing the crystal structure. rsc.org Analysis of the crystal packing of derivatives like 3-bromobenzonitrile oxide and 4-chlorobenzonitrile oxide does not reveal a single, common packing motif across all benzonitrile oxides. iucr.org However, various weak interactions, such as halogen bonds (C-X···O/N) and π-π stacking interactions between aromatic rings, are observed. These forces, along with dipole-dipole interactions from the polar nitrile oxide group, dictate how the molecules arrange themselves, influencing properties like density and melting point. The study of these non-covalent interactions is essential for understanding the supramolecular chemistry of these compounds. mdpi.comnih.gov

The solid-state reactivity of benzonitrile oxides is directly linked to their molecular packing. rsc.org The high propensity of these compounds to undergo [3+2] dipolar cycloaddition with themselves to form furoxan (1,2,5-oxadiazole-2-oxide) dimers is a well-documented phenomenon. researchgate.net This dimerization is highly dependent on the proximity and orientation of the reactive nitrile oxide groups of adjacent molecules in the crystal lattice.

In derivatives where the packing allows two nitrile oxide groups to align in an antiparallel fashion with a short intermolecular distance, solid-state dimerization can occur readily. Conversely, steric hindrance from bulky substituents (e.g., at the 2- and 6-positions) can prevent this ideal alignment, thereby increasing the stability of the nitrile oxide in the solid state by inhibiting dimerization. iucr.org Therefore, the crystallographic data on molecular packing provides a direct rationale for the observed solid-state stability and reactivity patterns within this class of compounds.

Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are vital for confirming the identity of transient species like nitrile oxides and for determining the structure of their stable reaction products.

Infrared (IR) spectroscopy is a powerful tool for identifying the presence and transformation of the nitrile oxide functional group. The –C≡N–O group has a characteristic stretching frequency that is distinct from that of a standard nitrile (–C≡N) group.

The asymmetric stretch of the CNO group in a nitrile oxide typically appears in the region of 2290–2310 cm⁻¹. researchgate.net For comparison, the C≡N stretch in the parent compound, 3-chlorobenzonitrile, is found at approximately 2232 cm⁻¹. This clear difference allows for the monitoring of the conversion of a precursor, such as an oxime, to the nitrile oxide. Furthermore, upon reaction, such as a cycloaddition, the disappearance of the intense ~2300 cm⁻¹ band and the appearance of new bands corresponding to the product (e.g., C=N stretching in an isoxazoline (B3343090) around 1600-1650 cm⁻¹) provide definitive evidence of the reaction's completion. researchgate.netresearchgate.net

Table 2: Characteristic IR Frequencies for Functional Group Identification

Functional Group Compound Type Approximate Wavenumber (cm⁻¹) Significance
–C≡N Nitrile (e.g., 3-chlorobenzonitrile) 2232 Starting material identification
–C≡N–O Nitrile Oxide ~2300 Identification of the reactive intermediate

| C=N | Isoxazoline/Isoxazole (B147169) | 1600-1650 | Product formation after cycloaddition |

Data compiled from various spectroscopic sources. researchgate.netnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is the most powerful method for the complete structural elucidation of the products formed from nitrile oxide reactions. Since nitrile oxides are often generated and used in situ, NMR is typically performed on the final, stable cycloadducts, such as isoxazolines or isoxazoles. researchgate.netmdpi.com

For example, in a [3+2] cycloaddition reaction between a benzonitrile N-oxide and an alkene, the resulting isoxazoline ring contains specific proton and carbon environments. The chemical shifts (δ) and spin-spin coupling constants (J) of the protons on the newly formed five-membered ring provide unambiguous information about their connectivity and relative stereochemistry (cis/trans). The aromatic region of the ¹H NMR spectrum would confirm the substitution pattern on the benzoyl group, while the appearance of signals in the aliphatic region, corresponding to the isoxazoline ring protons, confirms the cycloaddition. ¹³C NMR spectroscopy complements this by identifying the chemical shifts of all carbon atoms, including the characteristic carbons of the heterocyclic ring and the quaternary carbon attached to the oxygen atom.

High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) stands as a cornerstone analytical technique in the structural elucidation of novel chemical entities, providing unparalleled precision in the determination of a compound's elemental composition. In the context of "Benzonitrile, 3-chloro-, N-oxide," HR-MS is instrumental in unequivocally confirming its molecular formula as C₇H₄ClNO. This high degree of accuracy allows researchers to distinguish between compounds with the same nominal mass but different elemental compositions, a critical step in the characterization of newly synthesized molecules.

The theoretical exact mass of a molecule is calculated by summing the masses of its most abundant isotopes. For "this compound," the molecular formula C₇H₄ClNO dictates a specific theoretical monoisotopic mass. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl), provides an additional layer of confirmation in the mass spectrum.

In a typical research workflow, a synthesized sample of what is proposed to be "this compound" would be subjected to HR-MS analysis. The instrument would measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, to a very high degree of decimal precision. The experimentally determined m/z value is then compared to the theoretically calculated value for the [C₇H₄ClNO+H]⁺ ion. A minimal difference between the experimental and theoretical masses, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

The table below illustrates the type of data that would be generated in an HR-MS experiment for the confirmation of the molecular formula of "this compound."

Ion SpeciesCalculated m/zObserved m/z (Hypothetical)Mass Error (ppm) (Hypothetical)Elemental Composition
[M+H]⁺154.00065154.000811.04C₇H₅³⁵ClNO⁺
[M+H]⁺ (³⁷Cl Isotope)155.99770155.997921.41C₇H₅³⁷ClNO⁺

Synthetic Applications and Future Research Directions of Benzonitrile, 3 Chloro , N Oxide

Strategic Utility in the Synthesis of Complex Heterocyclic Compounds

The cornerstone of the synthetic utility of Benzonitrile (B105546), 3-chloro-, N-oxide lies in its participation in 1,3-dipolar cycloaddition reactions. This type of reaction is a powerful tool for constructing five-membered rings in a highly regio- and stereoselective manner. wikipedia.org When Benzonitrile, 3-chloro-, N-oxide reacts with a dipolarophile, typically an alkene or alkyne, it readily forms isoxazoline (B3343090) or isoxazole (B147169) rings, respectively. These reactions are often concerted and proceed with high efficiency, making them a favored method for generating heterocyclic scaffolds. wikipedia.orgnih.gov

The primary application of this compound is the synthesis of isoxazolines and isoxazoles, which are themselves versatile and multifunctional scaffolds. The resulting products invariably contain a 3-(3-chlorophenyl) group, which imparts specific electronic and steric properties. Isoxazoles and their partially saturated isoxazoline counterparts are prevalent core structures in numerous biologically active compounds, including pharmaceuticals and agrochemicals. nih.govresearchgate.net

The [3+2] cycloaddition of this compound with alkenes yields 3-(3-chlorophenyl)isoxazolines. nih.gov These isoxazoline rings are not merely static products; they are considered "masked" aldol (B89426) units. Through reductive cleavage of the N-O bond, they can be readily converted into β-hydroxy ketones, which are fundamental building blocks in organic synthesis. wikipedia.org Similarly, reaction with alkynes produces 3-(3-chlorophenyl)isoxazoles. wpmucdn.comresearchgate.net These aromatic heterocycles can be transformed into β-dicarbonyl compounds, further highlighting the versatility of the initial cycloaddition. wikipedia.org

The synthesis of these scaffolds is often achieved by generating the nitrile oxide in situ from a stable precursor, such as the corresponding aldoxime (3-chlorobenzaldehyde oxime) or hydroximoyl chloride, to avoid its dimerization. core.ac.uk Common methods for this in situ generation include the dehydrohalogenation of hydroximoyl chlorides with a base or the oxidation of aldoximes. nih.gov

Table 1: Synthesis of Isoxazole and Isoxazoline Scaffolds

Dipolarophile Reagent Product Scaffold Potential Functional Group
Alkene This compound 3-(3-chlorophenyl)isoxazoline β-Hydroxy Ketone

Beyond the initial cycloadducts, the isoxazoline and isoxazole rings derived from this compound serve as gateways to a wider array of heterocyclic systems. The N-O bond within the isoxazoline ring is relatively weak and can be cleaved under various reductive conditions (e.g., hydrogenation). This cleavage unmasks other functional groups, such as γ-amino alcohols, which are valuable synthons for more complex molecules, including natural products and pharmaceuticals. nih.govnih.gov

Furthermore, the isoxazole ring itself can be manipulated. For instance, isoxazoles can be transformed into β-aminoenones, which are useful intermediates for the synthesis of other nitrogen-containing heterocycles like pyrimidines. core.ac.uk The inherent reactivity of the isoxazole and isoxazoline core allows chemists to access a diverse range of molecular architectures starting from a simple cycloaddition reaction. For example, the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride, a key intermediate for the antibiotic cloxacillin, demonstrates the industrial relevance of such substituted isoxazoles. google.com

Exploration of Novel Dipolarophiles and Catalytic Systems for Enhanced Selectivity

Research in the field of 1,3-dipolar cycloadditions continuously seeks to expand the scope of accessible molecules and improve reaction control. This involves exploring novel dipolarophiles and developing advanced catalytic systems. The regioselectivity of the cycloaddition—whether the substituent on the dipolarophile ends up at the 4- or 5-position of the isoxazoline/isoxazole ring—is a critical aspect. This selectivity is governed by a combination of steric and electronic factors, which can be influenced by the choice of reactants, solvents, and catalysts. organic-chemistry.orgresearchgate.net

The reaction of nitrile oxides with electron-rich alkenes typically yields 5-substituted isoxazolines with high regioselectivity, whereas reactions with electron-deficient alkenes can sometimes lead to mixtures of regioisomers. researchgate.net The use of novel dipolarophiles, such as vinyl sulfonium (B1226848) salts or functionally complex alkenes like (-)-β-caryophyllene, opens pathways to new and intricate molecular scaffolds. nih.govnih.gov

To enhance selectivity, particularly enantioselectivity, various catalytic systems are being investigated. Lewis acids can coordinate to the nitrile oxide or the dipolarophile, lowering the reaction's activation energy and influencing the stereochemical outcome. tcichemicals.com For example, BF₃ and lithium cations have been studied as catalysts in related cycloadditions. google.com Organocatalysis has also emerged as a powerful strategy for controlling the stereochemistry of 1,3-dipolar cycloadditions. indiamart.com The development of efficient catalytic systems is crucial for the synthesis of single enantiomers of complex chiral molecules, which is often a requirement for pharmaceutical applications.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. For the [3+2] cycloaddition of this compound, methods like Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) provide deep insights into the reaction mechanism. nih.govnih.gov These studies help to rationalize the chemo- and regioselectivity observed in experiments. researchgate.netchemicalbook.com

A key aspect of computational analysis is the examination of the Frontier Molecular Orbitals (FMOs) of the 1,3-dipole and the dipolarophile. sigmaaldrich.com The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants determines the feasibility and pathway of the reaction. Depending on the relative energies of these orbitals, the reaction can be classified as having normal or inverse electron demand, which in turn predicts the regioselectivity. researchgate.netsigmaaldrich.com For instance, a computational study on the reaction of benzonitrile N-oxides with nitroethene showed the process occurs via a one-step, polar mechanism, successfully explaining the high regioselectivity observed experimentally. nih.gov

Such computational models can predict the activation energies of different possible reaction pathways, allowing chemists to forecast the most likely product. researchgate.netchemicalbook.com This predictive power accelerates the design of new synthetic routes and reduces the need for extensive empirical screening of reaction conditions, making the synthesis of complex molecules more efficient.

Emerging Research Avenues in Advanced Organic Synthesis and Material Science

While the primary application of this compound is in the synthesis of heterocyclic compounds for potential use in medicine and agriculture, its precursor, 3-chlorobenzonitrile (B1581422), sees broader industrial use. sarex.com It serves as an intermediate in the manufacturing of agrochemicals like herbicides and pesticides, as well as in the synthesis of dyes and pigments. sarex.com This established industrial base for the precursor suggests that synthetic routes involving the N-oxide could be economically viable.

Emerging research avenues focus on incorporating the unique structural and electronic features of the resulting heterocycles into new functional molecules. In advanced organic synthesis, the focus is on developing more complex, multi-component reactions where the cycloaddition is one step in a longer, efficient cascade that builds molecular complexity rapidly. echemi.com

In the realm of material science, while specific applications for this compound are not yet widely reported, the isoxazole and isoxazoline moieties it generates are of interest. Heterocyclic compounds are being explored for their electronic properties in organic electronics. Furthermore, the principles of cycloaddition chemistry are being applied to polymer science, where "click reactions," a type of highly efficient and specific cycloaddition, are used to modify polymer chains or link them together to create novel materials with tailored properties. wikipedia.orgrsc.org The reactivity of the nitrile oxide group makes it a candidate for such surface functionalization or polymer linkage applications in the future.

Q & A

How do electron-donating and electron-withdrawing substituents influence the reactivity of 3-chloro-benzonitrile N-oxide in [3+2] cycloaddition (32CA) reactions?

Basic Research Question
The reactivity of 3-chloro-benzonitrile N-oxide (BNO) in 32CA reactions is modulated by substituents on its aromatic ring. Electron-donating groups (e.g., dimethylamino, methoxy) lower activation free energies by increasing the nucleophilic character of BNO, facilitating faster reaction rates. In contrast, electron-withdrawing groups (e.g., nitro) minimally impact activation barriers due to their limited influence on the electronic chemical potential of BNO . Computational studies at the B3LYP/6-31G(d) level show that substituents alter the pseudoradical center at C3 and non-bonding electron density at N2, key determinants of transition state (TS) stability .

Methodological Insight : Use Frontier Molecular Orbital (FMO) analysis and Conceptual Density Functional Theory (CDFT) indices (e.g., electronic chemical potential, global electrophilicity) to quantify substituent effects. Experimental validation can involve synthesizing substituted BNO derivatives and measuring reaction kinetics under controlled conditions .

What computational approaches are most effective for analyzing the regioselectivity of 32CA reactions involving 3-chloro-benzonitrile N-oxide?

Advanced Research Question
Regioselectivity in BNO-based 32CA reactions is governed by asynchronous bond formation at the TS, as revealed by Electron Localization Function (ELF) and Atom-in-Molecule (AIM) topological analyses. These methods show that covalent bonds are not yet formed at the TS, with regioselectivity arising from pseudoradical center stabilization at C3 and electron density redistribution at N2 . The Molecular Electron Density Theory (MEDT) framework provides a robust predictive model by linking electron density changes to reaction pathways .

Methodological Insight : Combine B3LYP/6-31G(d) geometry optimizations with ELF/AIM analyses to map electron density evolution. Compare computed activation energies (ΔG‡) with experimental regioselectivity ratios to validate models .

How can contradictions between experimental reaction rates and computed activation energies be resolved in studies of BNO derivatives?

Advanced Research Question
Discrepancies often arise from solvent effects, entropy contributions, or approximations in density functional theory (DFT) methods. For example, BNO reactions with benzylideneanilines exhibit exergonic profiles, but deviations in TS energy ordering may reflect unaccounted solvent interactions or dispersion forces . Use solvent-correction models (e.g., SMD) and higher-level theories (e.g., DLPNO-CCSD(T)) to improve accuracy. Experimental techniques like stopped-flow spectroscopy can provide precise kinetic data for comparison .

Methodological Insight : Perform sensitivity analyses on computational parameters (e.g., basis sets, solvation models) and cross-validate with Arrhenius plots derived from temperature-dependent kinetic experiments .

What role does the electronic chemical potential (µ) play in predicting the polar character of 32CA reactions involving BNO?

Basic Research Question
The electronic chemical potential (µ), a CDFT index, determines charge transfer directionality at the TS. BNO derivatives with lower µ than benzylideneaniline partners exhibit low polar character (GEDT < 0.05 e), while reactions with strong electrophiles (e.g., nitro-substituted benzylideneanilines) show non-polar behavior due to µ inversion .

Methodological Insight : Calculate µ for all reactants at the ground state (GS) using DFT. Reactions with Δµ > 0 (BNO µ < partner µ) are polar, enabling targeted design of electrophilic/nucleophilic systems .

How can non-covalent interactions (NCIs) at the TS be characterized in BNO-mediated 32CA reactions?

Advanced Research Question
NCIs, such as weak van der Waals or dipole-dipole interactions, stabilize TS geometries. Non-Covalent Interaction (NCI) analysis via reduced density gradient (RDG) plots identifies stabilizing interactions between BNO and benzylideneanilines. These interactions are critical in early TSs where covalent bonding is absent .

Methodological Insight : Generate NCI plots using Multiwfn or similar software. Correlate NCI regions with bond critical points (BCPs) from AIM analysis to quantify interaction strengths .

What experimental techniques are suitable for probing the stability of BNO under reaction conditions?

Basic Research Question
BNO decomposes under thermal stress (>97°C) or in the presence of strong bases, releasing hazardous byproducts (e.g., HCl, NOx) . Use thermogravimetric analysis (TGA) to assess thermal stability and in situ FTIR to monitor decomposition pathways. For solvent compatibility, conduct stability tests in common reaction media (e.g., DMSO, THF) via NMR or HPLC .

Methodological Insight : Design stability protocols with controlled temperature/pH gradients and real-time monitoring via spectroscopic methods .

How does the pseudoradical center at C3 in BNO influence its reactivity in multi-step syntheses?

Advanced Research Question
The pseudoradical center at C3 enhances BNO’s ability to participate in radical-mediated pathways or cascade reactions. For instance, in 1,2,4-oxadiazoline synthesis, this center facilitates regioselective C–O bond formation, as evidenced by ELF analysis showing electron depopulation at C3–N2 .

Methodological Insight : Employ spin density calculations and radical trapping experiments (e.g., TEMPO) to confirm radical intermediates. Pair with kinetic isotope effects (KIEs) to distinguish between ionic and radical mechanisms .

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